Field: Neurology
Application: Pinocembrin has shown significant efficacy in treating ischemic stroke.
Field: Pharmacology
Application: Pinocembrin has been researched for its antioxidant and anti-inflammatory properties.
Field: Microbiology
Application: Pinocembrin has been studied for its potential as a treatment for A.
Methods: The study suggests that Pinocembrin may inhibit the growth of A.
Results: The results suggest that Pinocembrin is a candidate drug for the treatment of A.
Field: Endocrinology
Application: Pinocembrin has been researched for its potential antidiabetic properties.
Field: Virology
Application: Pinocembrin has been researched for its potential antiviral properties.
Field: Oncology
Application: Pinocembrin has been researched for its potential antitumor and anticancer properties.
Field: Pathology
Application: Pinocembrin has been studied for its potential antifibrotic properties.
5,7-Dihydroxyflavanone is a flavonoid compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol. It is characterized by two hydroxyl groups located at the 5 and 7 positions of the flavanone backbone. This compound is naturally found in various plants, including Apis and Boesenbergia rotunda, and has garnered interest due to its potential health benefits and biological activities .
5,7-Dihydroxyflavanone exhibits a range of biological activities that have been the subject of numerous studies. Notably, it has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as yeast . Furthermore, it has been shown to possess anti-inflammatory effects, particularly in macrophage cell lines stimulated by lipopolysaccharides . Its antioxidant properties contribute to its potential protective effects against oxidative stress-related diseases.
Several methods have been developed for the synthesis of 5,7-dihydroxyflavanone:
Research has focused on optimizing these methods for higher yields and purity .
The applications of 5,7-dihydroxyflavanone are diverse:
Interaction studies involving 5,7-dihydroxyflavanone have revealed its potential synergistic effects with other compounds. For example, when combined with certain flavonoids or phenolic compounds, it may enhance their biological activities or mitigate adverse effects. Studies have also indicated that it can modulate the activity of various enzymes involved in drug metabolism, which could influence pharmacokinetics .
Several compounds share structural similarities with 5,7-dihydroxyflavanone. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pinocembrin | Contains hydroxyl groups at positions 5 and 7 | Known for strong antibacterial activity |
Luteolin | Has additional hydroxyl group at position 3 | Exhibits potent anti-inflammatory effects |
Chrysoeriol | Similar structure but with a methoxy group at position 3 | Potential neuroprotective properties |
Diosmetin | Contains a methoxy group at position 3 | Exhibits anti-cancer properties |
5,7-Dihydroxyflavanone is unique due to its specific arrangement of hydroxyl groups that contribute to its distinct biological activities compared to these similar compounds .